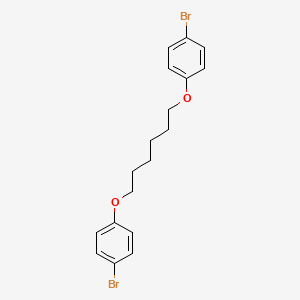

1,6-Di-(4-bromophenoxy)hexane

説明

1,6-Di-(4-bromophenoxy)hexane is a synthetic compound with the molecular formula C18H20Br2O2 and a molecular weight of 428.158 . It belongs to the family of bisphenol compounds, which are widely used in the production of plastics, resins, and other materials. This compound has gained attention in recent years due to its potential therapeutic and industrial applications.

準備方法

The synthesis of 1,6-Di-(4-bromophenoxy)hexane typically involves the reaction of 1,6-dibromohexane with 4-bromophenol under specific conditions. A common synthetic route includes heating 1,6-dibromohexane with 4-bromophenol in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

1,6-Di-(4-bromophenoxy)hexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.

Oxidation Reactions: The phenoxy groups in the compound can be oxidized to form quinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are often used for these reactions.

Reduction Reactions: The compound can be reduced to form corresponding phenols or other reduced derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 1,6-Di-(4-bromophenoxy)hexane exhibits significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, as the compound may interact with specific molecular targets involved in cancer cell proliferation. This interaction could disrupt cellular functions critical for tumor growth.

- Drug Development : The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetics.

Applications in Materials Science

- Polymer Chemistry : this compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its bromine atoms facilitate further reactions, enabling the development of novel polymeric materials with tailored properties.

- Coatings and Adhesives : Due to its chemical stability and reactivity, the compound is suitable for formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential as an antimicrobial agent.

Case Study 2: Polymer Development

In research focusing on polymer applications, this compound was incorporated into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional formulations, highlighting its utility in advanced material systems.

作用機序

The mechanism of action of 1,6-Di-(4-bromophenoxy)hexane involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

類似化合物との比較

1,6-Di-(4-bromophenoxy)hexane can be compared with other similar compounds, such as:

1,6-Dibromohexane: A simpler compound with only bromine atoms and no phenoxy groups. It is less reactive and has fewer applications compared to this compound.

4-Bromophenol: A precursor used in the synthesis of this compound. It has different reactivity and applications, primarily in organic synthesis.

Bisphenol A: A widely used bisphenol compound with different substituents. It is commonly used in the production of polycarbonate plastics and epoxy resins.

The uniqueness of this compound lies in its specific combination of bromine and phenoxy groups, which confer distinct chemical and biological properties .

生物活性

1,6-Di-(4-bromophenoxy)hexane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two 4-bromophenoxy groups attached to a hexane backbone. This structural configuration contributes to its lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with cellular targets such as enzymes and receptors. The bromine substituents enhance the compound's binding affinity due to increased electron-withdrawing effects, which can modulate enzyme activity or receptor signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structural motifs can scavenge free radicals effectively, potentially offering protective effects against oxidative stress in cells .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar phenoxy groups have shown enhanced cytotoxicity against human glioblastoma and breast cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in diseases where these enzymes play a critical role. The exact enzymes targeted by this compound remain to be fully elucidated but are likely related to pathways involved in cancer progression or inflammation .

Study 1: Antioxidant Evaluation

In a comparative study evaluating the antioxidant capacity of various compounds, derivatives of this compound were tested using the DPPH radical scavenging method. Results indicated that these compounds exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted using MTT assays on human cancer cell lines (U-87 and MDA-MB-231). The results showed that compounds with similar structures had IC50 values indicating significant cytotoxicity, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

特性

IUPAC Name |

1-bromo-4-[6-(4-bromophenoxy)hexoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTHJRFRURADHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287584 | |

| Record name | 1,6-Di-(4-bromophenoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-11-9 | |

| Record name | 1,6-bis(4-bromophenoxy)hexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Di-(4-bromophenoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。